molecular formula C12H17N B3023610 4-Phenylazepane CAS No. 73252-01-4

4-Phenylazepane

Cat. No.: B3023610
CAS No.: 73252-01-4
M. Wt: 175.27 g/mol
InChI Key: AHKQOPMYYACTFC-UHFFFAOYSA-N
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Description

4-Phenylazepane is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Valorization

4-Phenylazepane derivatives, specifically 4-phenyl-1,5-benzodiazepin-2-one, have been investigated for their potential pharmacological applications. These derivatives exhibit interesting characteristics as they mimic the structure of surfactants, with the benzodiazepine serving as a hydrophilic head and a carbon chain as a hydrophobic tail. Studies have shown these compounds to be non-toxic and have explored their psychotropic effects on the central nervous system (CNS). Notably, these derivatives lack sedative effects at therapeutic doses but exhibit significant properties when modified with long carbon chains (Terence Nguema Ongone et al., 2018).

Analgesic and Antioxidant Activities

Research has also delved into the analgesic and antioxidant activities of 4-phenyl-1,5-benzodiazepin-2-one and its derivatives. These compounds have demonstrated significant reduction in pain responses in acetic acid-induced writhing tests and tail immersion tests, indicating potent antinociceptive effects. Furthermore, they exhibit antioxidant activities, as evidenced by their performance in DPPH radical scavenging and ferric reducing power assays, suggesting their utility in treating pain and oxidative disorders (Terence Nguema Ongone et al., 2019).

Vapor-Phase Synthesis

A study on the vapor-phase catalytic synthesis of 1-phenylazepane from aniline and 1,6-hexanediol over CoO/SiO2-Al2O3 catalyst revealed efficient methods for producing 1-phenylazepane. The catalyst demonstrated high activity and selectivity, indicating potential industrial applications for this synthesis process (S. Qi, 2011).

Phenylalkylamines as Serotonin Agonists

Phenylalkylamines, including compounds related to this compound, have been studied for their affinity and agonist characteristics at 5-HT(2A) serotonin receptors. These studies are crucial for understanding the pharmacological profiles and potential therapeutic applications of these compounds in neurological disorders (C. Dowd et al., 2000).

Mechanism of Action

Target of Action

4-Phenylazepane, also known as phenazepane, is a chemical compound that serves as the base structure in a series of opioid analgesics . The primary targets of this compound are opioid receptors, which play a crucial role in pain perception and reward.

Mode of Action

As an opioid, this compound acts by binding to opioid receptors in the central nervous system. This binding mimics the action of endorphins, natural pain-relieving chemicals produced in the body. The binding of this compound to these receptors triggers a series of biochemical reactions that lead to decreased perception of pain .

Biochemical Pathways

This inhibition can affect various downstream effects, including pain perception, mood, and reward .

Pharmacokinetics

Like other opioids, it is likely to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The binding of this compound to opioid receptors results in a decrease in the perception of pain. This can lead to feelings of euphoria and well-being. Prolonged use can lead to tolerance, dependence, and withdrawal symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances, and individual genetic factors that can affect drug metabolism .

Future Directions

Azepane-based compounds, like 4-Phenylazepane, have gained significant interest and represent a continuous challenge for synthetic organic chemists . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .

Properties

IUPAC Name

4-phenylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12/h1-3,5-6,12-13H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKQOPMYYACTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993988
Record name 4-Phenylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73252-01-4, 7500-40-5
Record name Hexahydro-4-phenyl-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73252-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenylazepane
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007500405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylazepane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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